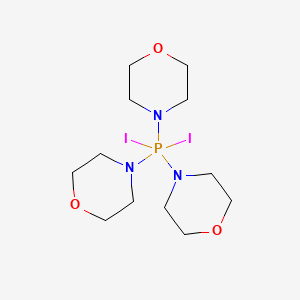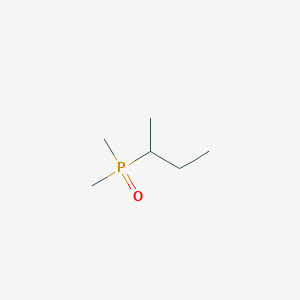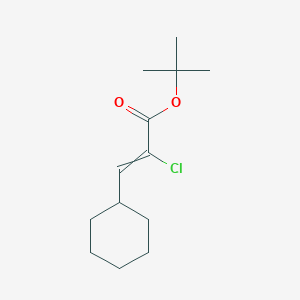
4,4',4''-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) is a complex organophosphorus compound characterized by the presence of iodine atoms and morpholine rings
Vorbereitungsmethoden
The synthesis of 4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) typically involves the reaction of phosphorus triiodide with morpholine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process can be summarized as follows:
Reaction of Phosphorus Triiodide with Morpholine: Phosphorus triiodide (PI3) is reacted with an excess of morpholine (C4H9NO) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine atoms and morpholine rings play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) can be compared with similar compounds such as:
4,4’-Dithiodimorpholine: This compound contains sulfur atoms instead of iodine and has different chemical and biological properties.
4,4’-Diiododiphenyl: This compound has a simpler structure with two iodine atoms attached to a biphenyl ring.
Eigenschaften
CAS-Nummer |
64674-08-4 |
|---|---|
Molekularformel |
C12H24I2N3O3P |
Molekulargewicht |
543.12 g/mol |
IUPAC-Name |
diiodo(trimorpholin-4-yl)-λ5-phosphane |
InChI |
InChI=1S/C12H24I2N3O3P/c13-21(14,15-1-7-18-8-2-15,16-3-9-19-10-4-16)17-5-11-20-12-6-17/h1-12H2 |
InChI-Schlüssel |
KXNYQRGEWGLRQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1P(N2CCOCC2)(N3CCOCC3)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485144.png)


![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)

![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)

![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)



